Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1049503-42-5
VCID: VC4961979
InChI: InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4

Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

CAS No.: 1049503-42-5

Cat. No.: VC4961979

Molecular Formula: C21H19N3O4

Molecular Weight: 377.4

* For research use only. Not for human or veterinary use.

Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate - 1049503-42-5

Specification

CAS No. 1049503-42-5
Molecular Formula C21H19N3O4
Molecular Weight 377.4
IUPAC Name methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H19N3O4/c1-14-7-9-15(10-8-14)13-24-19(25)12-11-18(23-24)20(26)22-17-6-4-3-5-16(17)21(27)28-2/h3-12H,13H2,1-2H3,(H,22,26)
Standard InChI Key XIHZMAFMSOIXIF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has the molecular formula C₂₁H₁₉N₃O₄ and a molecular weight of 377.4 g/mol. Its IUPAC name, methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate, reflects its functional groups: a pyridazine ring substituted with a 4-methylbenzyl group at the 1-position, a carboxamide linkage at the 3-position, and a methyl ester at the benzoate moiety. The SMILES notation (CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC) and InChIKey (XIHZMAFMSOIXIF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing.

Table 1: Key Chemical and Physical Properties

PropertyValue
CAS Number1049503-42-5
Molecular FormulaC₂₁H₁₉N₃O₄
Molecular Weight377.4 g/mol
IUPAC NameMethyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carbonyl]amino]benzoate
SMILESCC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3C(=O)OC
SolubilityNot publicly available

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, typically beginning with the preparation of the pyridazine core. As described in, a plausible route involves:

  • Cyclization: Formation of the 1,6-dihydropyridazine-6-one ring via cyclocondensation of hydrazine derivatives with diketones or ketoesters.

  • Benzylation: Introduction of the 4-methylbenzyl group at the pyridazine’s 1-position using 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Amide Coupling: Reaction of the 3-carboxylic acid derivative with methyl 2-aminobenzoate via carbodiimide-mediated coupling (e.g., EDCl/HOBt).

Purification often employs column chromatography with solvents like dichloromethane/methanol gradients, though yield optimization remains challenging due to steric hindrance from the benzyl and benzoate groups.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1CyclizationHydrazine, diketone, refluxPyridazine ring formation
2N-Alkylation4-Methylbenzyl chloride, K₂CO₃Introduce benzyl substituent
3Amide Bond FormationEDCl, HOBt, DMFCouple benzoate moiety

Reactivity and Derivatization

The compound’s reactivity is governed by its electron-deficient pyridazine ring and amide linkages. Key reactions include:

  • Hydrolysis: The methyl ester undergoes saponification to yield the carboxylic acid under alkaline conditions.

  • Nucleophilic Substitution: The 6-oxo group may participate in alkylation or acylation reactions to generate prodrug derivatives.

  • Metal Coordination: The pyridazine nitrogen atoms can act as ligands for transition metals, enabling catalytic or diagnostic applications.

Biological Activity and Mechanisms

Kinase Inhibition

Pyridazine derivatives are recognized kinase inhibitors, and this compound exhibits selectivity against tyrosine kinases involved in oncogenic signaling. In vitro studies suggest it disrupts ATP-binding pockets, thereby inhibiting phosphorylation cascades in cancer cell lines. For instance, preliminary assays against breast cancer (MCF-7) cells showed a 40% reduction in proliferation at 10 µM, comparable to imatinib.

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. Its mechanism likely involves membrane disruption and inhibition of cell wall synthesis enzymes, though proteomic studies are needed to confirm targets.

Anti-Inflammatory Effects

In murine models of inflammation, the compound reduced TNF-α and IL-6 levels by 50–60% at 25 mg/kg doses, suggesting COX-2 or NF-κB pathway modulation.

ActivityModel SystemResults
Kinase InhibitionMCF-7 breast cancer cells40% proliferation reduction
AntimicrobialMRSA ATCC 43300MIC = 8 µg/mL
Anti-InflammatoryLPS-induced murine model50–60% cytokine reduction

Recent Research Findings

Anticancer Applications

A 2023 study highlighted the compound’s synergy with paclitaxel in ovarian cancer (SKOV-3) cells, enhancing apoptosis by 70% compared to monotherapy. Molecular docking simulations attributed this effect to simultaneous kinase and tubulin binding.

Resistance Modulation

Against Pseudomonas aeruginosa, the compound reduced biofilm formation by 45% at sub-MIC concentrations, indicating potential as a resistance-breaker adjunct to conventional antibiotics.

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